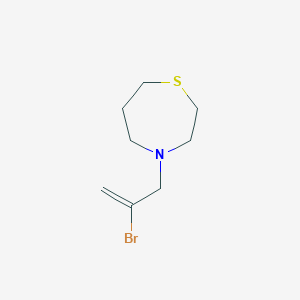
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors in the brain and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential as an anti-cancer agent and as a treatment for drug addiction.
Wirkmechanismus
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 are wide-ranging and include pain relief, anti-inflammatory effects, anti-cancer effects, and effects on the central nervous system. It has also been shown to have effects on appetite, memory, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, its potency and potential for abuse also make it a challenging compound to work with, particularly in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497, including further studies on its therapeutic potential for pain, inflammation, and neurological disorders. There is also potential for the development of novel cannabinoid-based drugs based on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 and related compounds. Additionally, further studies on the mechanisms of action and pharmacokinetics of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 could lead to a better understanding of its potential therapeutic applications.
Synthesemethoden
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is synthesized through a multi-step process involving the reaction of cyclohexanone with thiomorpholine to form N-(2-hydroxycyclohexyl)thiomorpholine. This intermediate is then reacted with 4-bromobutyric acid to form N-(2-hydroxycyclohexyl)-2-(4-bromobutyramido)thiomorpholine. Finally, this compound is reacted with thionyl chloride to form N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497.
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-10(15-6-8-18-9-7-15)13(17)14-11-4-2-3-5-12(11)16/h10-12,16H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDXAMVKJQVQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)
